![molecular formula C21H20Cl2F3NO B13740503 [2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride CAS No. 38644-10-9](/img/structure/B13740503.png)
[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride is a complex organic compound with a molecular formula of C21H20Cl2F3NO. This compound is known for its unique chemical structure, which includes a phenanthrene core substituted with chloro and trifluoromethyl groups, and a piperidinylmethanol moiety. It has applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride typically involves multiple steps. One common route includes the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of Substituents: The chloro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of Piperidinylmethanol: The piperidinylmethanol moiety is attached via nucleophilic substitution reactions, often using piperidine and formaldehyde as starting materials.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to enhance reaction efficiency.
化学反応の分析
Types of Reactions
[2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, [2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying molecular recognition and binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用機序
The mechanism of action of [2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Chloro-6-(trifluoromethyl)phenyl isocyanate: This compound shares a similar phenyl core with chloro and trifluoromethyl substituents but differs in its functional groups.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Similar in structure but with a fluorine substituent instead of chlorine.
Hexyl isocyanate: While structurally different, it shares some reactivity patterns with the target compound.
Uniqueness
The uniqueness of [2-Chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride lies in its combination of a phenanthrene core with piperidinylmethanol, providing a distinct set of chemical and physical properties. This combination allows for versatile applications across various fields, making it a valuable compound for scientific research and industrial use.
特性
CAS番号 |
38644-10-9 |
|---|---|
分子式 |
C21H20Cl2F3NO |
分子量 |
430.3 g/mol |
IUPAC名 |
[2-chloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride |
InChI |
InChI=1S/C21H19ClF3NO.ClH/c22-14-5-7-15-12(9-14)10-18(20(27)19-3-1-2-8-26-19)16-6-4-13(11-17(15)16)21(23,24)25;/h4-7,9-11,19-20,26-27H,1-3,8H2;1H |
InChIキー |
UEJZXLNBNNILAW-UHFFFAOYSA-N |
正規SMILES |
C1CCNC(C1)C(C2=C3C=CC(=CC3=C4C=CC(=CC4=C2)Cl)C(F)(F)F)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-[3-(4-Butoxyphenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13740422.png)
![Dibenz[a,h]anthracene-7,14-dione](/img/structure/B13740427.png)
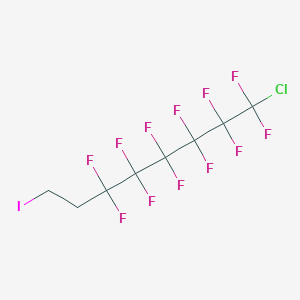
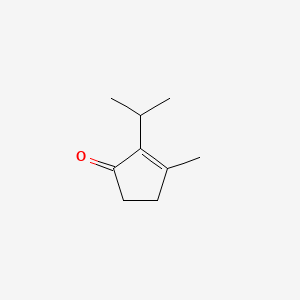
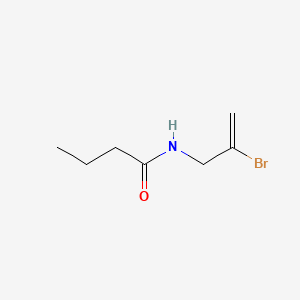

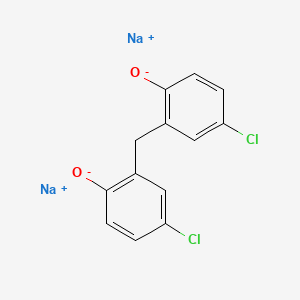
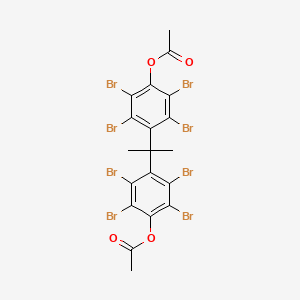
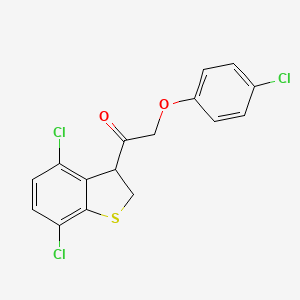

![6,6,8-Trimethyl-5,6-dihydro-1H-pyrrolo[2,3-g]quinoline](/img/structure/B13740486.png)


![(4Z)-4-[(2-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13740495.png)
